N-(4-BROMO-2-FLUOROPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(4-Bromo-2-fluorophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pyrazolo[1,5-a]pyrazin core linked via a sulfanyl group to an acetamide moiety. The compound’s structure includes a halogenated phenyl group (4-bromo-2-fluorophenyl) and a 2-phenyl-substituted pyrazolo[1,5-a]pyrazine, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4OS/c21-14-6-7-16(15(22)10-14)24-19(27)12-28-20-18-11-17(13-4-2-1-3-5-13)25-26(18)9-8-23-20/h1-11H,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASJEDLNPKCQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Bromo-2-fluorophenyl)-2-({2-phenylpyrazo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 457.3 g/mol. It features a brominated and fluorinated phenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanyl group, which contribute to its biological activity.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.3 g/mol |
| Key Functional Groups | Bromine, Fluorine, Sulfanyl |
The biological activity of N-(4-bromo-2-fluorophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. Compounds with similar structures have been shown to exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds related to pyrazolo[1,5-a]pyrimidines have demonstrated promising results against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative 1 | MCF7 | 3.79 |
| Pyrazole Derivative 2 | SF-268 | 12.50 |
| Pyrazole Derivative 3 | NCI-H460 | 42.30 |
These results suggest that this compound may possess similar anticancer properties due to its structural characteristics.
Inhibition Studies
In vitro studies have indicated that compounds with pyrazole cores can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example:
| Compound | CDK Inhibition IC50 (µM) |
|---|---|
| Pyrazole Derivative A | 0.98 ± 0.06 |
| Pyrazole Derivative B | 1.88 ± 0.11 |
These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics.
Patent Literature
The synthesis and application of this compound are discussed in patent literature, emphasizing its relevance in drug discovery and development for various diseases requiring innovative therapeutic strategies .
Experimental Findings
Experimental studies are necessary to elucidate the specific pathways through which this compound exerts its biological effects. Assays measuring enzyme activity or cellular responses will be critical for confirming its efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
A comparative analysis of the target compound and its analogs is summarized in Table 1.
Table 1: Structural and Molecular Comparison
*Calculated based on structural formula.
Key Observations:
Tetrazole-containing analogs () exhibit greater polarity due to the tetrazole’s high nitrogen content, which may influence solubility .
Ethoxy () and methyl (–11) groups alter steric bulk and electronic properties, modulating binding affinity in hypothetical receptor interactions.
Spectroscopic Signatures :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
